molecular formula C22H23NS B8024246 (2R)-1-tritylsulfanylpropan-2-amine

(2R)-1-tritylsulfanylpropan-2-amine

Cat. No.: B8024246
M. Wt: 333.5 g/mol
InChI Key: NOLABCLWPZAWQN-GOSISDBHSA-N
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Description

(2R)-1-Tritylsulfanylpropan-2-amine is a chiral amine derivative characterized by a trityl (triphenylmethyl) group attached via a sulfanyl (S-atom) bridge to a propan-2-amine backbone. The compound’s stereochemistry (2R configuration) and bulky trityl group confer unique physicochemical properties, including enhanced steric shielding of the amine group, moderate lipophilicity, and stability under basic conditions. It is often utilized in organic synthesis as a protected intermediate for pharmaceuticals or agrochemicals due to its resistance to oxidation and nucleophilic substitution reactions .

Properties

IUPAC Name

(2R)-1-tritylsulfanylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NS/c1-18(23)17-24-22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18H,17,23H2,1H3/t18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLABCLWPZAWQN-GOSISDBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2R)-1-tritylsulfanylpropan-2-amine with structurally related compounds from the USP 35–NF 30 report (), focusing on molecular features, stability, and functional roles.

Structural and Functional Group Analysis

Compound Name & ID () Molecular Formula Molecular Weight (g/mol) Key Functional Groups Role/Application
This compound C₂₂H₂₂NS 332.49 Tritylsulfanyl, chiral amine Synthetic intermediate
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (a) C₈H₁₁NOS 169.24 Methylamino, thiophene, alcohol Impurity in Drospirenone synthesis
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (e) C₁₈H₂₀NOS 298.43 Naphthyl ether, thiophene, tertiary amine Byproduct in steroidal synthesis
1-Fluoronaphthalene (f) C₁₀H₇F 146.16 Fluorinated naphthalene Solvent/impurity
Key Observations:

Steric and Electronic Effects :

  • The trityl group in this compound provides significant steric hindrance, unlike the smaller thiophene (compound a ) or naphthyl ether (compound e ) groups. This reduces reactivity at the amine site, making it more stable than compound a , which lacks protecting groups and is prone to oxidation .
  • The sulfanyl bridge in the target compound enhances lipophilicity compared to the hydroxyl group in compound a , which increases aqueous solubility.

Chirality and Bioactivity :

  • The 2R configuration of the target compound contrasts with the S-configuration in compound e . Chirality influences binding affinity in receptor-mediated processes, though neither compound’s bioactivity is explicitly documented in the evidence.

Stability and Degradation :

  • Trityl-protected amines are stable under basic conditions but cleaved by strong acids (e.g., HCl), whereas compound e ’s naphthyl ether linkage may degrade under UV light or oxidative conditions .
  • Fluorinated compounds like f exhibit high stability but lack functional groups for further derivatization.

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